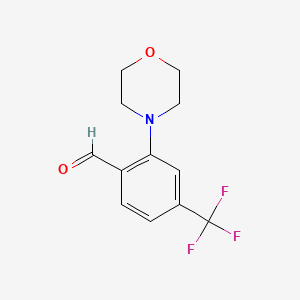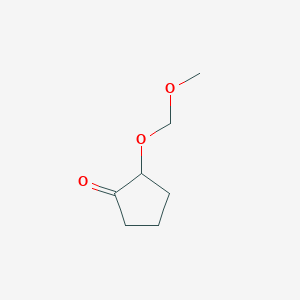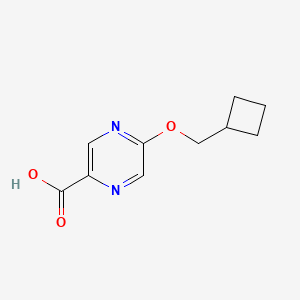
5-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
5-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid, although not directly mentioned, is related to the broader class of pyrazine derivatives, which are known for their versatile applications in organic synthesis and potential biological activities. Research in this area often focuses on the synthesis of novel compounds and the exploration of their reactivity and potential as precursors for further chemical transformations.
- Synthesis of Pyrazine Derivatives : Studies have been conducted on the synthesis and reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to various pyrazine derivatives. These reactions often involve the transformation of pyrazine-2-carboxylic acid derivatives into ester or amide derivatives, showcasing the chemical versatility of the pyrazine ring (Şener et al., 2002).
- Carboxylic Acid Functionalization : Research has also explored the functionalization of pyrazine derivatives with carboxylic acid groups to form supramolecular structures. These studies not only shed light on the synthesis of complex organic frameworks but also explore their interactions and self-assembly behaviors (Kong et al., 2012).
Supramolecular Chemistry and Coordination Complexes
Pyrazine derivatives with carboxylic acid functionalities are of interest in the formation of supramolecular polymers and metal coordination complexes. These materials have potential applications in catalysis, molecular recognition, and as components in electronic devices.
- Supramolecular Assembly : The study of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine demonstrated how such molecules can form supramolecular polymers through hydrogen bonding and interact with metal ions to form coordination complexes. This research is pivotal for the development of novel materials with specific electronic or photonic properties (Kong et al., 2012).
- Crystal Engineering : Investigations into the crystal structures of pyrazinecarboxylic acids reveal how carboxylic acid-pyridine supramolecular synthons control self-assembly. This knowledge is crucial for crystal engineering strategies aiming to design materials with predetermined physical properties (Vishweshwar et al., 2002).
properties
IUPAC Name |
5-(cyclobutylmethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-4-12-9(5-11-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUSDGRXCBONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1472595.png)


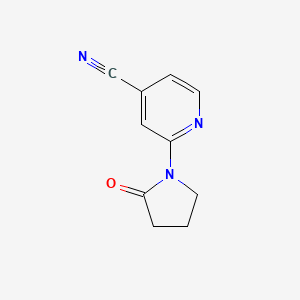
![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)


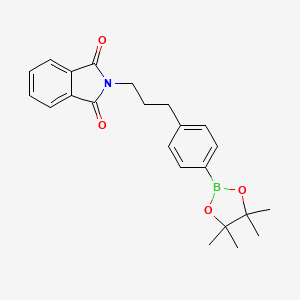
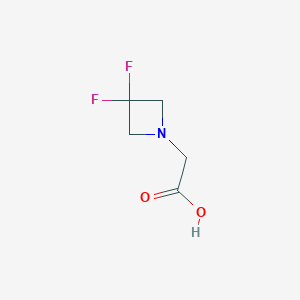


![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)
